molecular formula C21H22N6O2 B2534251 2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide CAS No. 1396630-69-5

2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

Cat. No.: B2534251
CAS No.: 1396630-69-5
M. Wt: 390.447
InChI Key: MSJMTNMDGKAVTK-UHFFFAOYSA-N
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Description

“2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide” is a chemical compound that has garnered attention for its potential use in various industries. It is known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of this compound involves reacting with certain substances under basic conditions, followed by the removal of specific groups and reductive amination . A series of novel derivatives of this compound were designed, synthesized, and evaluated for their biological activities .


Molecular Structure Analysis

The molecular formula of this compound is C21H22N6O2. The molecular weight is 390.447. The structure of the compound was confirmed by spectral data .


Chemical Reactions Analysis

This compound has been found to inhibit the catalytical activity of certain enzymes at tested concentrations . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 390.447 and a molecular formula of C21H22N6O2. More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Compounds structurally related to "2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide" are frequently explored in the context of developing new therapeutic agents due to their potential biological activities. For instance, novel benzodifuranyl derivatives, including various heterocyclic compounds such as thiazolopyrimidines, have been synthesized for their anti-inflammatory and analgesic properties. These compounds are screened as cyclooxygenase inhibitors, showcasing significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such research underscores the utility of these molecules in medicinal chemistry for discovering new drugs with potential therapeutic applications.

Biological and Pharmacological Research

In the realm of pharmacological research, the structural motifs similar to "this compound" have been identified as key frameworks in developing drugs targeting specific receptors or enzymes. For example, piperazine and pyridine derivatives have been synthesized and evaluated for antimicrobial activities, demonstrating modest to variable activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This highlights the potential of such compounds in developing new antimicrobial agents.

Targeted Drug Development

Another significant application involves targeting specific receptors, such as dopamine receptors, to develop novel therapeutics for neurological disorders. Research into G protein-biased dopaminergics based on pyrazolo[1,5-a]pyridine substructures has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, demonstrating potential as novel therapeutics for conditions like schizophrenia (Möller et al., 2017).

Antitumor Applications

Furthermore, bis-indole derivatives featuring pyridine or piperazine linkers have shown significant antitumor activity. These compounds were evaluated in human cell lines, revealing that pyridine derivatives exhibited greater activity compared to piperazine derivatives. Such studies are crucial for understanding the structure-activity relationships that guide the design of new antitumor agents (Andreani et al., 2008).

Future Directions

The future directions for this compound involve further development and evaluation of its biological activities. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . The discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists .

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, leading to changes in their structure and function .

Cellular Effects

2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-29-18-7-3-2-6-17(18)20(28)25-16-14-23-21(24-15-16)27-12-10-26(11-13-27)19-8-4-5-9-22-19/h2-9,14-15H,10-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJMTNMDGKAVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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